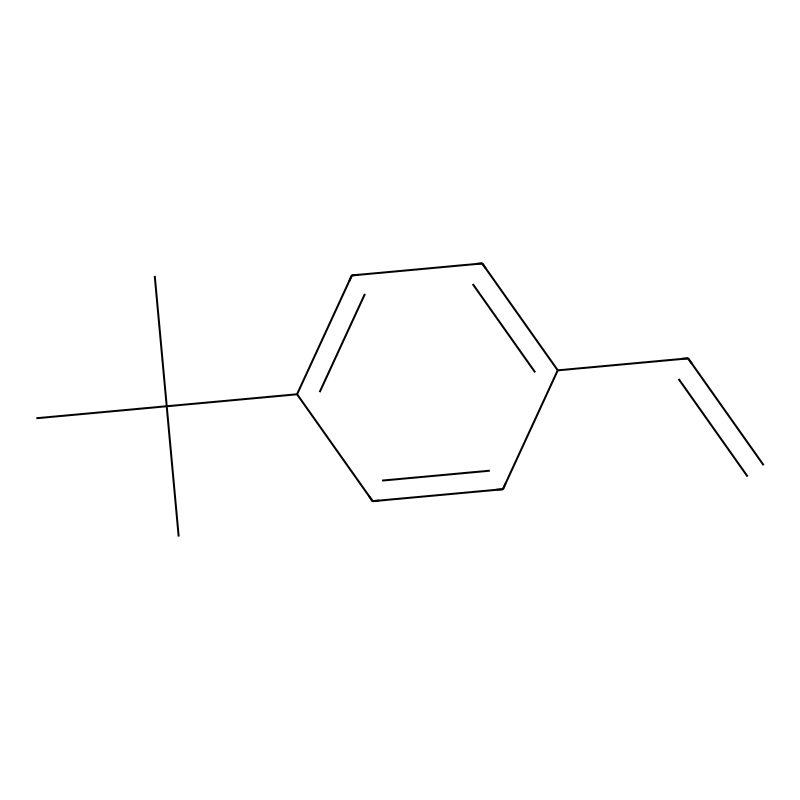4-tert-Butylstyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science Research:
- Polymer Synthesis: 4-t-BS can be used as a monomer in the synthesis of various polymers. These polymers can have potential applications in areas like packaging materials, electronics, and coatings. For instance, research has been conducted on the synthesis of EPDM-based oil-absorbent gels using 4-t-BS as one of the components [].
- Additive Manufacturing: Studies have explored the use of 4-t-BS derivatives as photoinitiators in vat photopolymerization, a 3D printing technique. This research contributes to the development of new materials and methods for additive manufacturing [].
Chemical Research:
- Organic Synthesis: 4-t-BS can serve as a starting material for the synthesis of other organic compounds. This is due to the presence of the reactive vinyl group (CH=CH2) that can undergo various chemical reactions. Research has been conducted using 4-t-BS in Suzuki-Miyaura couplings, which are reactions used to form carbon-carbon bonds [].
4-tert-Butylstyrene is an organic compound with the molecular formula C₁₂H₁₆, characterized by a styrene backbone substituted with a tert-butyl group at the para position. This compound appears as a colorless to pale yellow liquid and has a melting point of approximately -38 °C and a boiling point around 219 °C . It is noted for its low density (0.884 g/cm³) and moderate flash point (80 °C) which suggests it is flammable under certain conditions . The presence of the bulky tert-butyl group imparts unique steric and electronic properties, making it useful in various applications, particularly in polymer chemistry.
As 4-tert-Butylstyrene is primarily used as a precursor in pharmaceutical synthesis, there is no reported specific mechanism of action for the compound itself. Its mechanism of action would depend on the final drug molecule it helps create.
- Hydrogenation: Under catalytic conditions, 4-tert-butylstyrene can be hydrogenated to yield saturated derivatives. For example, using iron chloride and lithium aluminum hydride as catalysts, it can convert to 1-tert-butyl-4-ethylbenzene with high efficiency .
- Polymerization: This compound can undergo radical polymerization to form poly(4-tert-butylstyrene), which is utilized in creating thermoplastic materials .
- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
Several methods exist for synthesizing 4-tert-butylstyrene:
- Alkylation of Styrene: One common method involves the alkylation of styrene with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This method allows for direct introduction of the tert-butyl group onto the aromatic ring.
- Dehydrohalogenation: Another approach involves dehydrohalogenation of 4-bromostyrene or 4-chlorostyrene using strong bases, yielding 4-tert-butylstyrene through elimination reactions.
- Catalytic Hydrogenation: As previously mentioned, hydrogenation of various derivatives can also yield this compound under specific conditions .
4-tert-Butylstyrene finds applications in several fields:
- Polymer Industry: It is primarily used as a monomer in the production of polymers such as poly(4-tert-butylstyrene), which are valued for their solubility and thermal stability.
- Chemical Intermediates: This compound serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
- Additives: It may also be used as an additive in formulations requiring enhanced thermal or mechanical properties.
Interaction studies involving 4-tert-butylstyrene primarily focus on its reactivity with other chemical species during polymerization processes. Research indicates that the bulky tert-butyl group influences the kinetics and mechanisms of polymer formation, affecting properties such as solubility and molecular weight distribution . Additionally, studies on blends containing this compound reveal insights into compatibility and performance characteristics when mixed with other polymers.
Several compounds share structural similarities with 4-tert-butylstyrene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Styrene | C₈H₈; simple vinyl group | Lacks bulky substituents; more reactive |
| 2-Methylstyrene | C₉H₁₀; methyl group at ortho position | More sterically hindered than styrene |
| 3-Methylstyrene | C₉H₁₀; methyl group at meta position | Similar reactivity but different substitution pattern |
| Poly(styrene) | Polystyrene; polymerized form of styrene | High molecular weight; used widely in plastics |
| Poly(tert-butylstyrene) | Polymer derived from 4-tert-butylstyrene | Enhanced thermal stability compared to polystyrene |
The presence of the tert-butyl group significantly alters the physical and chemical properties of 4-tert-butylstyrene compared to its simpler analogs, leading to unique applications particularly in high-performance materials.
Physical Description
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Plastic material and resin manufacturing
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: ACTIVE








